molecular formula C7H9N3 B2657578 5-Cyclopropylpyrazin-2-amine CAS No. 920313-51-5

5-Cyclopropylpyrazin-2-amine

Cat. No.: B2657578
CAS No.: 920313-51-5
M. Wt: 135.17
InChI Key: QGPDJOYNWDQAHO-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrazin-2-amine is a chemical compound with the CAS number 920313-51-5 . It is a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C7H9N3 . The InChI code is 1S/C7H9N3/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) and the InChI key is QGPDJOYNWDQAHO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 135.17 . It’s a solid or liquid substance that should be stored in a dark place, sealed in dry, at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Reactivity for Medicinal Applications 5-Cyclopropylpyrazin-2-amine derivatives have been utilized as key intermediates in the synthesis of complex molecules with potent biological activities. For instance, derivatives of aminopyrazoles, incorporating this compound, have been synthesized for their antitumor and antimicrobial activities. These compounds serve as critical building blocks in creating novel heterocyclic compounds, demonstrating significant cytotoxic effects against various cancer cell lines and inhibitory effects against microbial strains (Riyadh, 2011) (Agrebi, Karoui, & Allouche, 2021).

Catalysis and Material Science In material science, this compound derivatives have been explored for their potential in catalysis and materials applications. For example, these compounds have shown promise in the development of new catalytic systems and materials with unique properties, contributing to advancements in chemical synthesis and material engineering (Klapötke, Piercey, & Stierstorfer, 2012).

Pharmacological Applications Pharmacologically, derivatives of this compound have been investigated for their potential as drug candidates. For instance, they have been incorporated into dipeptidyl peptidase IV inhibitors for treating type 2 diabetes, demonstrating potent inhibitory activity and promising therapeutic profiles (Kim et al., 2005).

Organic Synthesis and Chemical Transformations In organic synthesis, this compound derivatives have been employed in the development of novel synthetic routes and chemical transformations, enabling the construction of complex molecules with high precision and efficiency. These studies have expanded the toolbox of synthetic chemists, offering new strategies for constructing heterocyclic compounds and exploring their chemical reactivity (Joo & Shreeve, 2008).

Environmental and Corrosion Inhibition Additionally, certain derivatives have been evaluated for their environmental applications, such as corrosion inhibition, demonstrating the versatility of this compound and its derivatives in a broad range of scientific domains (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety and Hazards

The safety information for 5-Cyclopropylpyrazin-2-amine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . The precautionary statements include avoiding breathing dust/fumes and wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Properties

IUPAC Name

5-cyclopropylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPDJOYNWDQAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a microwave vial was charged with 5-bromopyrazin-2-amine (400 mg. 2.3 mmol), 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.16 g, 6.9 mmol), KOt-Bu (1M in t-BuOH, 9.2 mL), 1,4-dioxane (10 mL), and water (0.10 mL), and the mixture was purged with Argon, followed by addition of Palladium tetrakis (266 mg, 0.23 mmol) and final Argon purge, then the mixture was sealed and heated at 150° C. via microwave reactor for 20 min. To the reaction mixture was added 2nd portion of PalladiumTetrakis (266 mg) and the reaction was heated at 160° C. via microwave reactor for 20 min. The reaction mixture was filtered through a thin layer of Celite, and the filtrate was concentrated. The residue was triturated with EtOAc (6 mL), and the precipitates were removed via centrifugation and filtration. The EtOAc supernatant was back extracted with aqueous TFA solution (3×3 mL, TFA/water—1 mL/10 mL). The TFA solutions were combined, diluted with acetonitrile (10 mL), frozen and lyophilized to afford 5-cyclopropylpyrazin-2-amine in a yellow powder. The product after lyophilization was transferred to a vial, basified to pH>12 with sat. Na2CO3 (3 mL), extracted with EtOAc(4×6 mL), and the EtOAc extracts were combined, and concentrated and further dried under high vacuum, and final 5-cyclopropylpyrazin-2-amine free base was obtained (79 mg, 25.4% yield). LCMS (m/z): 136.1 (MH+), 0.30 min. 1H NMR (CD3OD) δ ppm 8.29 (d, J=1.2 Hz, 1H), 7.70 (d, J=1.6 Hz, 1H), 2.00-2.08 (m, 1H), 0.94-1.00 (m, 2H), 0.87-0.93 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
266 mg
Type
catalyst
Reaction Step Two

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